![molecular formula C64H37F24O5P B14755180 4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one” is a highly complex organic molecule It features multiple aromatic rings, trifluoromethyl groups, and a unique phosphapentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of aromatic rings, introduction of trifluoromethyl groups, and construction of the phosphapentacyclic core. Each step would require specific reagents and conditions, such as:
Aromatic ring formation: Often achieved through Friedel-Crafts alkylation or acylation.
Trifluoromethylation: Introduction of trifluoromethyl groups can be done using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Cyclization: Formation of the phosphapentacyclic structure might involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography or crystallization to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or interaction with biomolecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism by which this compound exerts its effects would involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibition or activation of enzymes.
Interaction with receptors: Modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one
- Other trifluoromethylated aromatic compounds
- Phosphapentacyclic compounds
Uniqueness
The uniqueness of this compound lies in its combination of multiple trifluoromethyl groups and a phosphapentacyclic structure, which could impart unique chemical and physical properties.
特性
分子式 |
C64H37F24O5P |
|---|---|
分子量 |
1372.9 g/mol |
IUPAC名 |
4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C64H37F24O5P/c65-57(66,67)35-9-29(10-36(23-35)58(68,69)70)45-19-33(20-46(53(45)89)30-11-37(59(71,72)73)24-38(12-30)60(74,75)76)49-17-27-5-1-3-7-43(27)51-52-44-8-4-2-6-28(44)18-50(56(52)93-94(91)92-55(49)51)34-21-47(31-13-39(61(77,78)79)25-40(14-31)62(80,81)82)54(90)48(22-34)32-15-41(63(83,84)85)26-42(16-32)64(86,87)88/h9-26,45,47,91H,1-8H2 |
InChIキー |
ZUNZCZLCZUAZFU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(OC3=C(C=C2C1)C6=CC(C(=O)C(=C6)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)O)C9=CC(C(=O)C(=C9)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



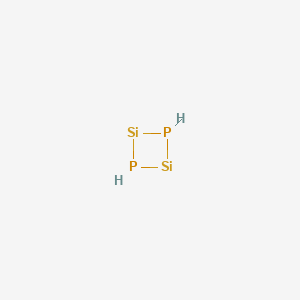

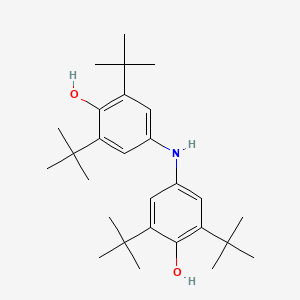


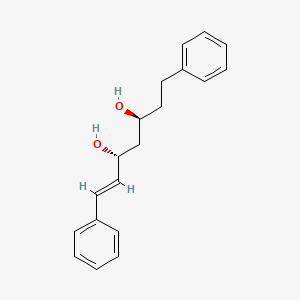


![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
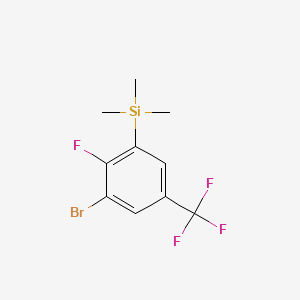
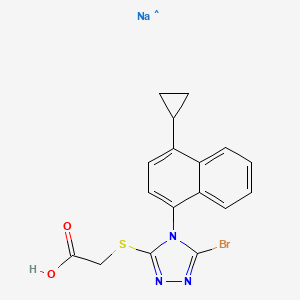
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
